1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
Description
Contextual Significance of Piperidine (B6355638) Derivatives in Organic Synthesis and Functional Molecule Design
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a foundational structural motif in organic and medicinal chemistry. nih.govmdpi.com Piperidine-containing compounds are recognized as one of the most important synthetic building blocks for the construction of drugs. mdpi.com This prevalence is due to the piperidine skeleton's ability to confer favorable pharmacokinetic properties—such as improved solubility, membrane permeability, and metabolic stability—to bioactive molecules. nih.gov
Consequently, piperidine derivatives are found in over twenty classes of pharmaceuticals, demonstrating a vast range of pharmacological activities. nih.gov These include applications as analgesics, antipsychotics, antivirals, and anti-cancer agents. mdpi.com Prominent examples of drugs containing the piperidine scaffold include Donepezil, used for Alzheimer's disease, and Melperone, an antipsychotic. nih.gov Beyond pharmaceuticals, these derivatives serve as crucial intermediates in the synthesis of agrochemicals and other specialty chemicals. mdpi.com The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant objective in modern organic chemistry. mdpi.com
Structural Characteristics and Key Functional Groups of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
The structure of this compound is defined by the integration of three key functional components: a piperidin-4-ol ring, a 4-aminophenyl group, and an amide (carbonyl) linker. This specific arrangement of functional groups dictates its chemical reactivity and its utility as a synthetic intermediate.
The piperidin-4-ol moiety provides a saturated heterocyclic core with a hydroxyl group at the 4-position. This hydroxyl group can act as a hydrogen bond donor and acceptor and serves as a reactive site for further chemical modification. The piperidine nitrogen introduces basicity and can also be a site for substitution. The 4-aminophenyl group consists of a benzene (B151609) ring substituted with an amino group, which is a common feature in many pharmacologically active compounds, including various kinase inhibitors. nih.gov The primary amine is a key nucleophilic site and can be readily functionalized. The amide linkage connects the piperidine ring to the aminophenyl group. This bond is generally stable and introduces conformational rigidity to the molecule, which can be crucial for specific binding interactions in a biological context.
| Chemical Properties of this compound | |
|---|---|
| CAS Number | 466694-74-6 scbt.com |
| Molecular Formula | C₁₂H₁₆N₂O₂ scbt.com |
| Molecular Weight | 220.27 g/mol scbt.com |
Overview of Research Domains Pertaining to this compound
The primary research domain for this compound is as a chemical intermediate or building block in drug discovery and medicinal chemistry. Its bifunctional nature, possessing both a reactive primary amine on the phenyl ring and a hydroxyl group on the piperidine ring, makes it a versatile scaffold for constructing larger, more complex molecules.
This compound is particularly relevant in the synthesis of compound libraries for screening against various biological targets. The 4-aminophenyl moiety is a key pharmacophore in the development of kinase inhibitors, a major class of anticancer drugs. nih.gov Research in this area involves synthesizing derivatives of the 4-aminoquinazoline core, which often features an aminophenyl group. nih.gov Similarly, the 4-aminopiperidine (B84694) scaffold is integral to the design of inhibitors for targets such as Protein Kinase B (PKB/Akt) and p38 MAP kinase. nih.govresearchgate.net
While direct pharmacological studies on this compound are not prominent in the literature, its structural components are present in numerous potent and selective therapeutic candidates. For instance, research on PKB inhibitors involved the optimization of 4-amino-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, demonstrating the utility of the substituted aminopiperidine core in achieving high potency and oral bioavailability. nih.gov Therefore, the research application of this compound lies in its potential to be elaborated into novel drug candidates through the functionalization of its amine and hydroxyl groups.
Scope and Academic Research Objectives for a Comprehensive Review of the Compound
A comprehensive academic review of this compound would serve to consolidate its position as a valuable synthetic intermediate. The primary objective would be to detail the synthetic routes for its preparation and to catalogue its chemical reactivity.
The scope of such a review would include:
Synthetic Methodologies: A thorough examination of the methods used to synthesize this compound, focusing on efficiency, scalability, and yield.
Chemical Reactivity and Functionalization: A detailed analysis of the reactivity of its key functional groups—the primary aromatic amine, the secondary alcohol, and the tertiary amide. This would involve exploring its utility in various coupling reactions, derivatizations, and transformations.
Application in Medicinal Chemistry: A survey of the known and potential applications of this compound as a scaffold in the synthesis of biologically active molecules. This would involve case studies where this compound or structurally analogous intermediates have been used to generate libraries of compounds for high-throughput screening, particularly in the context of kinase inhibitor discovery.
Structure-Activity Relationship (SAR) Insights: A discussion of how modifications to the this compound core could influence the biological activity of its derivatives, providing a rationale for its use in functional molecule design.
The overarching goal of such a review would be to highlight the compound's versatility and encourage its broader application in the design and synthesis of novel chemical entities with therapeutic potential.
Properties
IUPAC Name |
(4-aminophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFGGKHCUDVMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588611 | |
| Record name | (4-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466694-74-6 | |
| Record name | (4-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Aminophenyl Carbonyl Piperidin 4 Ol and Analogous Structures
Direct Synthetic Routes to the Amide Linkage
Direct routes are often favored for their efficiency and involve the reaction between a piperidine (B6355638) derivative and a benzoic acid derivative. These methods focus on activating the carboxylic acid group to facilitate nucleophilic attack by the piperidine nitrogen.
Acylation is a fundamental method for forming amide bonds. In the context of synthesizing the title compound, this involves the reaction of piperidin-4-ol with an activated derivative of 4-aminobenzoic acid. The carboxylic acid is typically converted into a more reactive species, such as an acyl chloride or an activated ester, to promote the reaction with the secondary amine of the piperidine ring.
The general scheme involves the activation of 4-aminobenzoic acid, often with its amino group protected to prevent self-reaction, followed by condensation with piperidin-4-ol. A base is commonly used to neutralize the acid byproduct generated during the reaction.
Table 1: Representative Acylation Reaction Conditions
| Activating Agent | Amine Protection | Base | Typical Solvent |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Boc (tert-Butoxycarbonyl) | Triethylamine (TEA) | Dichloromethane (DCM) |
| Oxalyl Chloride | Cbz (Carboxybenzyl) | Pyridine | Tetrahydrofuran (THF) |
1,1'-Carbonyldiimidazole (CDI) is a widely used coupling reagent for amide bond formation due to its mild reaction conditions and the innocuous nature of its byproducts (imidazole and carbon dioxide). sci-hub.st The reaction proceeds through the formation of a highly reactive acyl-imidazole intermediate from the carboxylic acid. youtube.com This intermediate then readily reacts with the amine of piperidin-4-ol to form the desired amide. youtube.comresearchgate.net
This method is often preferred when sensitive functional groups are present in the molecule, as it avoids the harsh conditions associated with forming acyl chlorides. youtube.com The process is typically carried out in a one-pot manner, making it an efficient and scalable option. sci-hub.stresearchgate.net Research has demonstrated the utility of CDI in synthesizing a wide range of amides, including coumarin-3-carboxamides and other heterocyclic structures. nih.govnih.gov
Table 2: CDI-Mediated Coupling Reaction Parameters
| Substrate 1 | Substrate 2 | Solvent | Temperature | Notable Feature |
|---|---|---|---|---|
| 4-Aminobenzoic Acid | Piperidin-4-ol | Dimethylformamide (DMF) | Room Temperature | Mild conditions, clean byproducts youtube.com |
| Substituted Benzoic Acid | Various Amines | Tetrahydrofuran (THF) | Room Temp. to Reflux | Broad substrate scope sci-hub.st |
Functionalization of Core Piperidine and Aromatic Precursors
This approach involves the synthesis of the piperidine and aromatic moieties with the required functionalities either pre-installed or introduced during the synthetic sequence.
The piperidin-4-ol core is a crucial building block. Synthesizing this structure can be achieved through several methods. One common approach is the reduction of a corresponding piperidin-4-one. googleapis.com The Dieckmann condensation of precursors like alkyl acrylates with a primary amine can be used to construct the 4-piperidone (B1582916) ring, which is then reduced to the desired alcohol. dtic.milgoogle.com
Alternatively, biocatalytic methods using hydroxylase enzymes can introduce hydroxyl groups onto a piperidine ring with high stereoselectivity. nih.govchemistryviews.orgacs.org For instance, leucine (B10760876) 5-hydroxylase has been shown to be capable of C5-hydroxylation, and engineered enzymes can target other positions. nih.govacs.org While not a direct route to the 4-hydroxy position in this specific context, it highlights advanced methodologies for functionalizing the piperidine scaffold. chemistryviews.org
Another route involves the catalytic hydrogenation of substituted pyridines. For example, 3-hydroxypyridine (B118123) can be alkylated and subsequently reduced with sodium borohydride (B1222165) to yield a 3-hydroxypiperidine (B146073) derivative, demonstrating a pathway from aromatic precursors to hydroxylated piperidines. dtic.mil
Reductive amination is a versatile method for forming amines and is particularly useful for synthesizing the 4-aminophenyl moiety from a precursor like 4-nitrobenzaldehyde (B150856) or a related carbonyl compound. wikipedia.orgjocpr.com This reaction involves the condensation of a carbonyl group with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com
This strategy is typically applied when building the aromatic portion of the molecule. For example, a 4-nitrobenzoyl chloride precursor could be coupled with piperidin-4-ol first. The nitro group on the resulting compound, 1-[(4-nitrophenyl)carbonyl]piperidin-4-ol, can then be reduced to the target amino group.
Table 3: Common Reagents for Reductive Amination and Nitro Group Reduction
| Reaction Type | Reagent | Key Features |
|---|---|---|
| Reductive Amination | Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls; stable in weakly acidic conditions. masterorganicchemistry.comharvard.edu |
| Reductive Amination | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, often used in one-pot reactions. masterorganicchemistry.comharvard.edu |
| Nitro Group Reduction | H₂ / Palladium (Pd) on Carbon | A standard, clean method for converting nitro groups to amines via catalytic hydrogenation. |
This two-step process (amination followed by reduction) avoids issues like over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com
The piperidine ring itself can be constructed through intramolecular nucleophilic substitution reactions. nih.gov This often involves preparing an acyclic precursor containing an amine and a leaving group at appropriate positions to facilitate ring closure. For instance, an amino alcohol can be converted into a haloamine, which then undergoes intramolecular cyclization to form the piperidine ring. organic-chemistry.org
Another strategy involves the [5+1] annulation method, where two new C-N bonds are formed in a cascade of reactions, enabling the stereoselective synthesis of substituted piperidines. nih.gov Furthermore, the reaction of primary amines with diols, catalyzed by an Iridium complex, can produce a variety of cyclic amines, including piperidines. organic-chemistry.org These methods provide access to the core piperidine structure, which can then be further functionalized or used in coupling reactions as described above. acs.orgwhiterose.ac.uk
Catalytic Approaches in Synthesis
The synthesis of complex molecules like 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol and its derivatives is greatly enhanced by catalytic methods that offer efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. These strategies are pivotal in constructing both the aromatic and the piperidine moieties of the target structure.
Transition Metal-Catalyzed Coupling Reactions for Aromatic Systems
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing substituted aromatic systems. While the final step in synthesizing the title compound is typically an amide bond formation, the synthesis of the necessary precursors, such as substituted 4-aminobenzoic acids or functionalized piperidines, heavily relies on these coupling reactions.
Palladium, nickel, and copper catalysts are extensively used in cross-coupling reactions. mdpi.com Methodologies such as the Suzuki, Heck, and Negishi reactions enable the formation of C-C bonds, allowing for the introduction of various substituents onto the aromatic ring. mdpi.com For instance, a Suzuki reaction could be employed to couple an arylboronic acid with a halogenated benzene (B151609) derivative to build a complex aromatic precursor before the amidation step. Similarly, Buchwald-Hartwig amination provides a direct route to form C-N bonds, which is crucial for synthesizing substituted aniline (B41778) derivatives. Due to the presence of a directing group, such as a pyridyl group, N-aryl-2-aminopyridines can readily form stable complexes with transition metals like palladium, rhodium, and iridium, facilitating cyclization and functionalization reactions in an atom-economical manner. researchgate.netrsc.org
Rhodium catalysts have also been shown to be effective in the asymmetric synthesis of chiral piperidines. nih.gov One notable strategy involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which can then be reduced to provide access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov This highlights the versatility of transition metal catalysis in controlling stereochemistry within the piperidine core, a critical aspect in the synthesis of pharmacologically active molecules.
| Reaction Type | Typical Catalyst | Bond Formed | Relevance to Analogous Structures |
|---|---|---|---|
| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | Aryl-Aryl (C-C) | Synthesis of substituted biaryl precursors. |
| Heck Coupling | Palladium (e.g., Pd(OAc)₂) | Aryl-Vinyl (C-C) | Functionalization of aromatic rings with alkene groups. mdpi.com |
| Buchwald-Hartwig Amination | Palladium/Ligand | Aryl-Nitrogen (C-N) | Direct synthesis of substituted aniline derivatives. |
| Asymmetric Carbometalation | Rhodium/Chiral Ligand | Aryl-Alkyl (C-C) | Enantioselective synthesis of chiral substituted piperidines. nih.gov |
Hydrogen-Borrowing Transformations for Amine and Alcohol Derivatization
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical process that uses alcohols as alkylating agents, with water as the only byproduct. cardiff.ac.uk This process involves the temporary, catalyst-mediated oxidation of an alcohol to a reactive carbonyl intermediate. cardiff.ac.uk This intermediate can then undergo a variety of reactions, such as condensation with an amine to form an imine, before the catalyst returns the "borrowed" hydrogen to complete the transformation. cardiff.ac.uk
This methodology is particularly relevant for the synthesis and derivatization of piperidine structures. Iridium(III) catalysts have been successfully used for the direct synthesis of functionalized 4-piperidinols from 1,3,5-pentanetriol (B42939) and primary amines. researchgate.netchemrxiv.org The mechanism involves a sequence of borrowing hydrogen steps: an initial intermolecular reaction followed by an intramolecular cyclization. researchgate.net This provides a direct and efficient route to the core piperidin-4-ol structure.
Furthermore, this transformation is applicable for the derivatization of the functional groups present in this compound. For example, the primary amino group on the phenyl ring or the secondary alcohol on the piperidine ring could, in principle, be alkylated using other alcohols as reagents under borrowing hydrogen conditions. This avoids the need for pre-activating the alcohol and the use of conventional alkylating agents, which often generate stoichiometric waste. cardiff.ac.uk
Green Chemistry Principles in the Synthesis of Piperidine Derivatives
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable manufacturing processes. unibo.it The synthesis of piperidine derivatives, which are prevalent scaffolds in many active pharmaceutical ingredients, is an area where these principles can have a significant impact.
Application of Environmentally Benign Solvents (e.g., Glycerol)
Solvent choice is a critical factor in the environmental footprint of a chemical process. Traditional amide bond formations often rely on hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.net Green chemistry seeks to replace these with safer, more sustainable alternatives.
Glycerol (B35011) has emerged as a promising green solvent due to its low toxicity, high boiling point, biodegradability, and derivation from renewable resources like biodiesel production. ijarsct.co.inrsc.org It has been successfully used as a reaction medium for various organic transformations, including the synthesis of N-aryl phthalimides from phthalic anhydride (B1165640) and aromatic amines—a reaction analogous to the amide bond formation in the title compound. researchgate.net The polar nature and hydrogen-bonding capabilities of glycerol can facilitate reactions, sometimes even playing a catalytic role. ijarsct.co.inresearchgate.net Other biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and dihydrolevoglucosenone (Cyrene®) are also being investigated as greener alternatives for amide synthesis. researchgate.netbohrium.com
| Solvent | Classification | Key Advantages | Source |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Conventional (Hazardous) | High solvency | researchgate.net |
| Glycerol | Green (Bio-based) | Non-toxic, biodegradable, renewable, high boiling point. ijarsct.co.inrsc.org | ijarsct.co.inrsc.orgresearchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Bio-based) | Higher boiling point than THF, forms azeotrope with water. | bohrium.com |
| Dihydrolevoglucosenone (Cyrene®) | Green (Bio-based) | Biodegradable, high polarity, viable DMF replacement. | researchgate.net |
Development of Sustainable Catalytic Systems
The development of sustainable catalysts focuses on using earth-abundant metals, reducing catalyst loading, enabling catalyst recycling, and employing biocatalysis. For piperidine synthesis, this involves moving away from catalysts based on expensive and toxic heavy metals where possible.
Biocatalysis offers a highly sustainable approach, utilizing enzymes that operate under mild conditions with high selectivity. nih.gov Chemo-enzymatic cascades, for example, have been developed for the asymmetric dearomatization of pyridines to produce stereo-enriched piperidines. nih.gov Such processes, which might involve enzymes like amine oxidases and reductases, are highly efficient and environmentally benign. nih.gov Additionally, new methods for synthesizing piperidine derivatives from bio-renewable starting materials are being explored. For instance, a green production method for 2-aminomethylpiperidine was developed using a Pt/γ-Al₂O₃ catalyst for the selective hydrogenolysis of 2,5-bis(aminomethyl)furan, which is derived from biomass. rsc.org The use of non-toxic iron catalysts for reactions like reductive amination also represents a move towards more sustainable metal catalysis. nih.gov
Atom-Economical and Waste-Minimizing Synthetic Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Strategies that maximize atom economy inherently minimize waste.
Advanced Spectroscopic and Structural Characterization of 1 4 Aminophenyl Carbonyl Piperidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orglibretexts.org The protons ortho to the electron-donating amino group would likely resonate at a more upfield position (closer to 6.5 ppm) compared to the protons ortho to the electron-withdrawing carbonyl group (closer to 7.5 ppm), resulting in a characteristic AA'BB' splitting pattern or two distinct doublets. stackexchange.comaskthenerd.com
The protons on the piperidine (B6355638) ring would show more complex signals in the aliphatic region of the spectrum. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be the most downfield of the piperidine protons, likely appearing as a multiplet. The protons on the carbons adjacent to the amide nitrogen (CH₂-N) would be deshielded by the nitrogen and the carbonyl group, resonating at a downfield position compared to other piperidine methylene (B1212753) groups. niscpr.res.in The remaining methylene protons of the piperidine ring would appear as overlapping multiplets in the upfield region. The protons of the amino (NH₂) and hydroxyl (OH) groups will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to NH₂) | ~ 6.6 | Doublet |
| Aromatic H (ortho to C=O) | ~ 7.6 | Doublet |
| Piperidine H (C4-H) | ~ 3.8 - 4.2 | Multiplet |
| Piperidine H (C2-H, C6-H) | ~ 3.2 - 3.8 | Multiplet |
| Piperidine H (C3-H, C5-H) | ~ 1.5 - 2.0 | Multiplet |
| Amino (NH₂) | Variable | Broad Singlet |
Note: These are estimated values and can vary based on experimental conditions.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal, typically in the range of 165-175 ppm. libretexts.org The aromatic carbons will resonate in the 110-150 ppm region. libretexts.org The carbon attached to the amino group will be shielded and appear more upfield, while the carbon attached to the carbonyl group will be deshielded. The quaternary carbon of the benzene ring attached to the carbonyl group will also be in this region and may have a lower intensity.
The carbons of the piperidine ring will appear in the aliphatic region. The carbon bearing the hydroxyl group (C4) is expected around 60-70 ppm. chemicalbook.com The carbons adjacent to the amide nitrogen (C2 and C6) will be in the range of 40-50 ppm, and the remaining piperidine carbons (C3 and C5) will be the most upfield, typically around 30-40 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~ 170 |
| Aromatic C (para to NH₂) | ~ 150 |
| Aromatic C (ortho to NH₂) | ~ 114 |
| Aromatic C (ortho to C=O) | ~ 129 |
| Aromatic C (ipso to C=O) | ~ 125 |
| Piperidine C (C4) | ~ 67 |
| Piperidine C (C2, C6) | ~ 45 |
Note: These are estimated values and can vary based on experimental conditions.
¹⁵N NMR spectroscopy, while less common, can provide valuable information about the electronic environment of the nitrogen atoms. The nitrogen of the aromatic amino group is expected to have a chemical shift in the range of 50-80 ppm. figshare.com The amide nitrogen, due to the delocalization of its lone pair into the carbonyl group, will be significantly deshielded and is predicted to resonate in the range of 95-140 ppm. rsc.orgscience-and-fun.de
Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound
| Nitrogen Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Amino (NH₂) | ~ 60 - 75 |
Note: Chemical shifts are relative to a standard like nitromethane.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula, C₁₂H₁₆N₂O₂. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value with high precision (typically within 5 ppm).
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation. In tandem mass spectrometry (ESI-MS/MS), this parent ion would be subjected to collision-induced dissociation to generate a characteristic fragmentation pattern.
The most likely fragmentation pathways would involve the cleavage of the amide bond, which is often the most labile bond in such structures. This could lead to the formation of a fragment corresponding to the protonated 4-aminobenzoyl cation and a neutral 4-hydroxypiperidine (B117109) molecule, or a fragment corresponding to the protonated 4-hydroxypiperidine cation and a neutral 4-aminobenzamide (B1265587) molecule. Another common fragmentation for piperidine derivatives is the loss of water from the hydroxyl group. scielo.brnih.gov
Table 4: Predicted Key Fragments in ESI-MS/MS of this compound
| Predicted m/z | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 221.1285 | [C₁₂H₁₇N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 121.0550 | [C₇H₇NO]⁺ | Cleavage of the amide C-N bond (4-aminobenzoyl cation) |
| 102.0913 | [C₅H₁₂NO]⁺ | Cleavage of the amide C-N bond (protonated 4-hydroxypiperidine) |
Note: m/z values are for the monoisotopic mass of the protonated species.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is anticipated to provide significant structural information through analysis of its fragmentation pattern. The molecular formula of the compound is C₁₂H₁₆N₂O₂, corresponding to a molecular weight of approximately 220.27 g/mol . scbt.comscbt.com Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙) at m/z 220.
The fragmentation of this molecular ion would likely proceed through several predictable pathways dictated by the stability of the resulting fragments. Key functional groups influencing fragmentation include the p-aminobenzoyl moiety and the piperidin-4-ol ring.
A primary fragmentation event is the alpha-cleavage adjacent to the carbonyl group, a common pathway for amides and ketones. libretexts.org This would involve the cleavage of the C-C bond between the carbonyl carbon and the piperidine ring, leading to the formation of a stable acylium ion.
Key Predicted Fragmentation Pathways:
Formation of the p-aminobenzoyl cation: Cleavage of the amide bond C(O)-N(piperidine) would yield a fragment corresponding to the p-aminobenzoyl group [H₂N-C₆H₄-CO]⁺ at m/z 120. This is expected to be a prominent peak due to the resonance stabilization of the acylium ion.
Formation of the piperidin-4-ol cation: The corresponding [C₅H₁₀NO]⁺ fragment from the above cleavage would appear at m/z 100.
Loss of water from the piperidine ring: The piperidin-4-ol ring can undergo dehydration (loss of H₂O, 18 Da), a characteristic fragmentation for alcohols. This could occur from the molecular ion or subsequent fragments.
Piperidine Ring Fragmentation: The piperidine ring itself can fragment through the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral molecules. nist.gov Cleavage adjacent to the ring nitrogen is also a common pathway for cyclic amines. libretexts.org
A summary of the expected significant ions in the EI-mass spectrum is presented in the table below.
Table 1: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Structural Origin |
| 220 | [C₁₂H₁₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 202 | [C₁₂H₁₄N₂O]⁺˙ | [M - H₂O]⁺˙ |
| 120 | [C₇H₆NO]⁺ | p-Aminobenzoyl cation |
| 100 | [C₅H₁₀NO]⁺ | Piperidin-4-ol cation |
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the primary amine (-NH₂), the tertiary amide (-C(O)N-), the hydroxyl group (-OH), and the aromatic ring. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
O-H and N-H Stretching Region: A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with its breadth resulting from intermolecular hydrogen bonding. Superimposed on this broad band, two sharper peaks corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group are anticipated around 3450-3300 cm⁻¹.
C-H Stretching Region: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring are expected just below 3000 cm⁻¹ (in the 2950-2850 cm⁻¹ range).
Carbonyl (Amide I) Stretching: A strong, sharp absorption band, characteristic of the C=O stretch in a tertiary amide (Amide I band), is predicted to be prominent in the 1650-1630 cm⁻¹ region. Its position indicates conjugation with the aromatic ring.
N-H Bending and Aromatic C=C Stretching: The N-H bending (scissoring) vibration of the primary amine is expected around 1620-1580 cm⁻¹. In the same region (1600-1450 cm⁻¹), several bands of variable intensity will arise from the C=C stretching vibrations of the p-disubstituted benzene ring.
C-O and C-N Stretching: The C-O stretching of the secondary alcohol is expected in the 1150-1050 cm⁻¹ region. The C-N stretching of the aromatic amine and the tertiary amide will also contribute bands in the 1350-1200 cm⁻¹ range.
Table 2: Predicted Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3400 | Broad, Strong | O-H Stretch | Hydroxyl (-OH) |
| ~3450 & ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3050 | Medium | Aromatic C-H Stretch | Aminophenyl |
| ~2940 & ~2860 | Medium | Aliphatic C-H Stretch | Piperidine |
| ~1635 | Strong, Sharp | C=O Stretch (Amide I) | Tertiary Amide |
| ~1600 | Medium | N-H Bend | Primary Amine (-NH₂) |
| ~1590, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1280 | Medium | C-N Stretch | Aromatic Amine/Amide |
| ~1100 | Medium-Strong | C-O Stretch | Secondary Alcohol |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. For this compound, the Raman spectrum is expected to be dominated by vibrations that induce a significant change in polarizability.
Symmetric vibrations and those involving non-polar bonds often produce strong Raman signals. The aromatic ring vibrations are typically very prominent in Raman spectra. A strong, sharp band corresponding to the symmetric "ring breathing" mode of the p-disubstituted benzene ring is expected around 850-800 cm⁻¹. The C=C stretching vibrations of the aromatic ring will also give rise to strong bands in the 1610-1580 cm⁻¹ region.
In contrast to its strong absorption in the IR spectrum, the C=O stretching vibration of the amide is expected to show a band of medium intensity in the Raman spectrum around 1635 cm⁻¹. Aliphatic C-H stretching and bending modes of the piperidine ring will also be present but are often weaker than the aromatic signals. A detailed theoretical and experimental study on the related 4-hydroxypiperidine molecule provides a basis for assigning the vibrations of the piperidinol ring. nih.gov
Table 3: Predicted Principal Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Assignment |
| ~3050 | Strong | Aromatic C-H Stretch |
| ~2940 | Medium | Aliphatic C-H Stretch |
| ~1605 | Very Strong | Aromatic C=C Stretch |
| ~1280 | Medium | C-N Stretch |
| ~830 | Strong | Aromatic Ring Breathing (p-disubstitution) |
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction Analysis
While specific single-crystal X-ray diffraction data for this compound is not publicly available, its expected solid-state conformation can be inferred from analyses of structurally similar compounds. researchgate.net The piperidine ring is anticipated to adopt a stable chair conformation. In this conformation, substituents on the ring can occupy either axial or equatorial positions. To minimize steric hindrance, the bulky 4-aminobenzoyl group at the N1 position would likely favor an equatorial orientation. Similarly, the hydroxyl group at the C4 position would also preferentially occupy the equatorial position to avoid 1,3-diaxial interactions.
The geometry around the amide linkage is expected to be nearly planar due to the partial double-bond character of the C-N bond. The torsion angle between the plane of the aromatic ring and the plane of the amide group will be influenced by crystal packing forces.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound will be dominated by a network of strong intermolecular hydrogen bonds. The molecule possesses three key hydrogen-bonding functional groups:
The hydroxyl group (-OH) as a donor and acceptor.
The primary amine group (-NH₂) as a double donor and an acceptor.
The amide carbonyl group (C=O) as a strong acceptor.
This combination allows for the formation of a robust and complex three-dimensional supramolecular network. Potent intermolecular hydrogen bonds are expected, such as:
O-H···O=C: The hydroxyl group of one molecule donating to the carbonyl oxygen of another, forming chains or dimers.
N-H···O=C: The amine N-H groups donating to the carbonyl oxygen, linking molecules together.
O-H···N(amine): The hydroxyl group donating to the nitrogen of the amine group on an adjacent molecule.
N-H···O(hydroxyl): The amine N-H groups donating to the oxygen of the hydroxyl group.
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption spectrum of a molecule provides insight into its electronic structure and the energy transitions that can occur upon absorption of ultraviolet or visible light. For this compound, the primary chromophore responsible for its UV-Vis absorption is the 4-aminobenzoyl moiety. The piperidin-4-ol substituent is not expected to contribute significantly to the absorption in the UV-Vis region as it lacks chromophoric groups.
The UV-Vis spectrum of 4-aminobenzoic acid, a closely related structure, exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com Similarly, ethyl 4-aminobenzoate, which contains the para-aminobenzoate fragment, also shows characteristic absorption bands in the UV region. researchgate.net The spectrum for 4-aminobenzamide is also available and shows a distinct absorption profile.
For this compound, the electronic spectrum is expected to be dominated by the transitions within the 4-aminobenzoyl system. The key transitions include:
π → π transitions:* These are typically high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the carbonyl group. These transitions are expected to result in strong absorption bands.
n → π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.
The solvent environment can influence the position and intensity of these absorption bands. Polar solvents may cause a shift in the wavelength of maximum absorption (λmax) due to interactions with the solute molecule, particularly through hydrogen bonding.
Based on the analysis of its chromophoric components, the expected UV-Vis absorption data for this compound in a common solvent like methanol (B129727) or ethanol (B145695) is summarized in the table below. It is important to note that these are predicted values based on analogous compounds.
Table 1: Predicted Electronic Absorption Data for this compound
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |
| ~280-290 | High | π → π | 4-Aminobenzoyl |
| ~220-230 | Moderate | π → π | 4-Aminobenzoyl |
| >300 | Low | n → π* | Carbonyl/Amino |
Further detailed research, including the experimental measurement of the UV-Vis spectrum of purified this compound, would be necessary to confirm these characteristics and to fully elucidate the electronic properties of the molecule.
Computational Chemistry and Theoretical Studies of 1 4 Aminophenyl Carbonyl Piperidin 4 Ol
Quantum Chemical Investigations of Molecular Structure
Theoretical studies employing methods such as Density Functional Theory (DFT) are instrumental in determining the optimized geometry and electronic properties of molecules. However, specific research articles detailing the DFT-based geometry optimization of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol are not found. Consequently, data on its bond lengths, bond angles, and dihedral angles derived from such calculations are unavailable.
Similarly, analyses of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interactions, which are crucial for understanding the molecule's reactivity and electronic transitions, have not been specifically reported for this compound.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical predictions of ¹H and ¹³C NMR chemical shifts are valuable for confirming molecular structures. However, no studies presenting these theoretical NMR predictions for this compound could be located.
Furthermore, vibrational frequency calculations are essential for assigning infrared and Raman spectral bands to specific molecular vibrations. Detailed reports on the theoretical vibrational frequencies and the corresponding assignments for this compound are absent from the surveyed literature.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the piperidine (B6355638) ring and the rotatable bonds in this compound suggest the possibility of multiple conformations. Conformational analysis and the study of potential energy surfaces are critical for understanding the molecule's three-dimensional structure and stability. At present, there is no published research focusing on the conformational landscape or potential energy surfaces of this specific compound.
Analysis of Intermolecular Interactions and Non-Covalent Bonding
The supramolecular architecture and resulting physicochemical properties of this compound are largely dictated by a network of intermolecular and non-covalent interactions. Computational chemistry provides powerful tools to dissect these forces, offering insights into the stability of its crystalline forms and its potential interactions in a biological context. Theoretical studies on analogous molecular systems, including piperidone and aminobenzamide derivatives, utilize methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) to characterize these non-covalent bonds. nih.govias.ac.innih.gov
These computational approaches allow for the detailed examination of the strength, geometry, and electronic nature of interactions such as hydrogen bonds and π-stacking. mdpi.comrsc.org For instance, Hirshfeld surface analysis is a common computational technique used to visualize and quantify intermolecular contacts in crystalline solids, providing a fingerprint of the non-covalent interactions that stabilize the crystal lattice. nih.govnih.gov While specific computational studies on this compound are not extensively documented in the cited literature, the well-understood behavior of its constituent functional groups—the aminophenyl, amide, and hydroxylated piperidine moieties—allows for a robust theoretical projection of its intermolecular bonding landscape.
Hydrogen Bonding Networks
Hydrogen bonds are the most significant directional interactions governing the structure of this compound. The molecule possesses multiple hydrogen bond donor and acceptor sites, leading to the formation of complex and stable networks.
Potential Hydrogen Bond Donors and Acceptors:
Donors: The hydroxyl group (-OH) on the piperidine ring, the amine group (-NH2) on the phenyl ring, and the amide N-H group.
Acceptors: The carbonyl oxygen (C=O) of the amide group, the nitrogen atom of the amine group, and the oxygen atom of the hydroxyl group.
Computational studies on related aminobenzamide and N-acylpiperidine derivatives provide a template for understanding the likely hydrogen bonding motifs. nih.govnih.govmdpi.com DFT calculations on similar structures have been used to determine the geometric parameters and energetic strength of these bonds. mdpi.com For example, studies on 2-aminobenzamides show strong intermolecular hydrogen bonding between the amide oxygen and the amine N-H groups of neighboring molecules. nih.gov Similarly, the hydroxyl group of the piperidin-4-ol moiety is a potent hydrogen bond donor, readily interacting with carbonyl oxygen or other suitable acceptors.
The interplay of these groups can lead to the formation of characteristic hydrogen-bonded synthons, such as rings and chains, which are fundamental building blocks of the supramolecular assembly. For instance, R22(8) ring motifs, formed by a pair of molecules through N-H···O=C interactions, are common in amide-containing crystal structures. nih.gov
Table 1: Predicted Hydrogen Bond Parameters Based on Computational Studies of Analogous Molecules
| Donor (D) | Acceptor (A) | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) | Predicted Stabilization Energy (kcal/mol) |
|---|---|---|---|---|
| O-H (piperidinol) | O=C (amide) | 1.7 - 1.9 | 160 - 180 | 5 - 8 |
| N-H (amine) | O=C (amide) | 1.8 - 2.1 | 150 - 170 | 3 - 6 |
| N-H (amide) | O-H (piperidinol) | 1.9 - 2.2 | 140 - 160 | 2 - 5 |
Note: The data in this table are representative values derived from computational studies on molecules with similar functional groups and are intended to be illustrative for this compound.
Pi-Stacking and Other Aromatic Interactions
Computational models, often employing high-level quantum mechanical approaches, are used to calculate the binding energies and preferred geometries of π-stacked dimers. rsc.orgnih.gov The electron-donating amine group on the phenyl ring of this compound enriches the π-system, potentially influencing the nature of the stacking arrangement. Theoretical studies on substituted benzene (B151609) complexes indicate that electron-donating groups can modulate the binding energies of π-π interactions. researchgate.net
Two primary configurations for π-π stacking are generally considered:
Sandwich: The aromatic rings are parallel and directly on top of one another.
Parallel-displaced: The rings are parallel but shifted relative to each other. This is often the more energetically favorable conformation as it reduces Pauli repulsion. rsc.org
In addition to π-π stacking, other non-covalent interactions involving the aromatic ring, such as C-H···π interactions, where a C-H bond from the piperidine ring or an adjacent molecule interacts with the face of the phenyl ring, are also plausible and contribute to the cohesion of the crystal structure. nih.gov
Table 2: Typical Geometries of Aromatic Interactions from Computational Models
| Interaction Type | Typical Interplanar Distance (Å) | Typical Displacement (Å) | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Parallel-displaced π-stacking | 3.4 - 3.8 | 1.2 - 1.8 | 1.5 - 3.0 |
| Sandwich π-stacking | 3.8 - 4.5 | ~0 | < 1.5 |
Note: These values are generalized from computational studies of benzene and substituted aromatic systems and represent expected ranges for the aminophenyl moiety of the title compound.
Reactivity and Derivatization Strategies for 1 4 Aminophenyl Carbonyl Piperidin 4 Ol
Reactions of the 4-Aminophenyl Group
The 4-aminophenyl portion of the molecule contains a primary aromatic amine and an activated benzene (B151609) ring. The reactivity of this group is influenced by the electronic interplay between the electron-donating amino group and the electron-withdrawing amide linkage to the piperidine (B6355638) ring.
The lone pair of electrons on the nitrogen atom of the aromatic amine makes it nucleophilic and thus susceptible to alkylation and acylation reactions.
N-Alkylation: Direct N-alkylation of the primary aromatic amine can be achieved using various alkylating agents. While methods for the N-alkylation of unprotected amino acids with alcohols using metal catalysts have been reported, more traditional methods for anilines involve reaction with alkyl halides. nih.govgoogle.com These reactions typically proceed via an SN2 mechanism. Due to the potential for over-alkylation, careful control of reaction conditions is necessary to selectively obtain the mono-alkylated product. The acidity of the N-H bond can be enhanced by using amide-like protecting groups, which facilitates deprotonation and subsequent alkylation. monash.edu
N-Acylation: The aromatic amine readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. For instance, the reaction of an aniline (B41778) derivative with acetic anhydride (B1165640) is a common method for the preparation of an acetanilide. ijarsct.co.in This transformation is often used as a protecting group strategy for the amino group to moderate its reactivity and directing effects in subsequent reactions like electrophilic aromatic substitution. libretexts.org
| Reaction Type | Reagent Class | Product Type | Key Considerations |
| N-Alkylation | Alkyl Halides | Secondary or Tertiary Aromatic Amine | Potential for over-alkylation; SN2 mechanism. |
| N-Acylation | Acid Chlorides, Acid Anhydrides | N-Aryl Amide | Often used as a protecting group strategy. |
The substituents on the benzene ring, the amino group and the amide carbonyl, dictate the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The acetamido group (-NHCOR), formed upon N-acylation of the amine, is a moderately activating, ortho-, para-directing group. ijarsct.co.in The steric bulk of the acetamido group and the piperidine moiety generally favors substitution at the para-position relative to the activating group. libretexts.org However, in 1-[(4-aminophenyl)carbonyl]piperidin-4-ol, the para position to the amino group is already occupied by the carbonyl group. Therefore, electrophilic substitution will be directed to the positions ortho to the amino group (meta to the carbonyl group). Common EAS reactions include nitration, halogenation, and sulfonation. ijarsct.co.in The amino group itself is strongly activating, but in the strongly acidic conditions often required for EAS, it can be protonated to form an ammonium ion (-NH3+), which is a deactivating, meta-directing group. libretexts.org Therefore, performing these reactions on the acylated derivative (the anilide) is often preferred for better control.
Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group. The amide nitrogen in anilide derivatives can act as a directing group in transition metal-catalyzed reactions, typically favoring functionalization at the ortho position. nih.govacs.org While many C-H functionalization reactions of anilines rely on N-directing groups to achieve ortho-selectivity, methods for para-selective functionalization have also been developed. acs.orgnih.gov For this compound, the amide group could potentially direct C-H activation to the positions ortho to the amide-substituted nitrogen.
| Reaction Type | Position of Substitution | Directing Group Influence |
| Electrophilic Aromatic Substitution (on N-acylated derivative) | Ortho to the acetamido group | The acetamido group is an ortho, para-director. |
| Directed C-H Functionalization | Ortho to the amide nitrogen | The amide can act as a directing group. |
The primary aromatic amine of this compound can be converted to a diazonium salt, which is a versatile intermediate for a wide range of functional group transformations.
The reaction of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. organic-chemistry.org These salts are highly useful synthetic intermediates. For example, the diazotization of p-aminoacetanilide followed by hydrolysis is a known method for the synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol). scispace.com
The diazonium group can be replaced by a variety of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction . wikipedia.orglscollege.ac.inyoutube.com This allows for the introduction of halides (Cl, Br), cyanide (CN), and other groups onto the aromatic ring. wikipedia.orgorganic-chemistry.orgnih.gov
Examples of Sandmeyer and Related Reactions:
| Reagent(s) | Product Functional Group | Reaction Name |
| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |
| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |
| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |
| KI | -I (Iodo) | (Does not require copper catalyst) |
| H₂O, heat | -OH (Hydroxy) | Hydrolysis |
| HBF₄, heat | -F (Fluoro) | Balz-Schiemann Reaction |
Reactions of the Piperidin-4-ol Moiety
The piperidin-4-ol portion of the molecule features a secondary alcohol, which can undergo oxidation, esterification, and etherification reactions.
The secondary alcohol of the piperidin-4-ol ring can be oxidized to the corresponding ketone, 1-[(4-aminophenyl)carbonyl]piperidin-4-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups, such as the aromatic amine. Milder oxidizing agents are generally preferred to avoid over-oxidation or reaction with the aniline moiety.
While specific examples for the oxidation of this compound are not prevalent in the searched literature, the oxidation of N-protected piperidin-4-ols is a common transformation. The reverse reaction, the stereoselective reduction of N-protected piperidones to the corresponding alcohols, has been studied, for instance, using baker's yeast. actachemscand.org
The hydroxyl group of the piperidin-4-ol is nucleophilic and can react with electrophiles to form esters and ethers.
Esterification: The secondary alcohol can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with a carboxylic acid is typically carried out in the presence of an acid catalyst. More reactive acylating agents like acid chlorides or anhydrides may be used with a base to neutralize the acidic byproduct. Enzyme-catalyzed esterification has also been employed for the kinetic resolution of related 4-hydroxypiperidine (B117109) derivatives. researchgate.net
Etherification: The formation of an ether from the hydroxyl group can be accomplished through methods such as the Williamson ether synthesis. youtube.commasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and displaces a leaving group from an alkyl halide. jk-sci.com Best results are typically obtained with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com
| Reaction Type | Reagent Class | Product Functional Group | Key Features |
| Oxidation | Oxidizing Agents | Ketone | Choice of reagent is crucial to avoid side reactions. |
| Esterification | Carboxylic Acids, Acid Chlorides, Acid Anhydrides | Ester | Can be catalyzed by acids, bases, or enzymes. |
| Etherification | Alkyl Halides (with base) | Ether | Typically proceeds via the Williamson ether synthesis (SN2). |
Nucleophilic Reactivity of the Piperidine Nitrogen (Post-Amide Cleavage)
Upon cleavage of the amide bond, the precursor piperidin-4-ol is liberated. The nitrogen atom within the piperidine ring of this precursor possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows for a variety of derivatization strategies targeting the nitrogen atom.
The nucleophilic character of the piperidine nitrogen facilitates reactions such as N-alkylation and N-acylation. N-alkylation can be achieved by reacting piperidin-4-ol with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. The presence of a base may be required to neutralize the hydrohalic acid byproduct.
Similarly, N-acylation can be accomplished by treating piperidin-4-ol with acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the piperidine nitrogen, reforming an amide bond. The electron-withdrawing nature of the newly introduced carbonyl group significantly reduces the basicity and nucleophilicity of the piperidine nitrogen.
Transformations Involving the Carbonyl Group
The amide carbonyl group in this compound is a key site for chemical transformations, including reduction and hydrolysis. These reactions alter the core structure of the molecule, leading to different chemical entities.
Reduction of the Amide Carbonyl
The amide functionality can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the carbonyl group into a methylene (B1212753) group (CH₂). adichemistry.commasterorganicchemistry.comlibretexts.org This reaction transforms the N-acylpiperidine into a substituted secondary amine. The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon. adichemistry.com
| Reagent | Product | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol | Typically in an anhydrous ether solvent (e.g., THF, diethyl ether) followed by aqueous workup. |
This table presents a plausible transformation based on the general reactivity of amides.
It is important to note that other reducible functional groups within the molecule, if present, could also react with strong reducing agents like LiAlH₄. However, in the case of this compound, the primary site of reduction would be the amide carbonyl.
Amide Hydrolysis and Formation of Precursors
The amide bond of this compound can be cleaved through hydrolysis to yield its constituent precursors: 4-aminobenzoic acid and piperidin-4-ol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. Proton transfer and elimination of piperidin-4-ol results in the formation of 4-aminobenzoic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the piperidin-4-ol moiety is the rate-determining step, followed by an acid-base reaction to yield the carboxylate salt of 4-aminobenzoic acid and piperidin-4-ol. Vigorous conditions, such as heating with a strong base, are often required for the hydrolysis of amides. researchgate.net
| Catalyst | Products |
| Strong Acid (e.g., HCl, H₂SO₄) | 4-Aminobenzoic acid and Piperidin-4-ol hydrochloride |
| Strong Base (e.g., NaOH, KOH) | Sodium 4-aminobenzoate and Piperidin-4-ol |
This table outlines the expected products from the hydrolysis of the target compound.
Strategic Derivatization for Enhanced Analytical Detection and Separation
For analytical purposes, particularly in chromatography and mass spectrometry, derivatization of a target molecule can significantly improve its detection and separation characteristics.
Tailoring Derivatization for Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
Supercritical fluid chromatography (SFC) is a powerful technique for the analysis of a wide range of compounds. When coupled with mass spectrometry (MS), it provides a highly sensitive and selective analytical method. However, certain classes of compounds may exhibit poor ionization efficiency, leading to low sensitivity. Derivatization can be employed to introduce a chemical tag that enhances ionization.
For a compound like this compound, the primary amino group on the phenyl ring serves as a point for derivatization. While the target compound itself was not studied, research on a similar compound, N-(4-aminophenyl)piperidine, has shown that its high proton affinity makes it an excellent derivatization tag for improving the detection of organic acids in SFC-MS. nsf.govresearchgate.netrowan.edu This suggests that the 4-aminophenyl moiety in the target compound could be exploited in a similar manner, for example, by coupling it to other molecules to enhance their detection.
Furthermore, the hydroxyl group of the piperidine ring offers another site for derivatization. For instance, it can be converted to an ester with a UV-active or fluorescent tag to improve detection by UV or fluorescence detectors in SFC. researchgate.net
Principles of Signal Enhancement and Selectivity in Analytical Methods
The primary goals of derivatization in analytical chemistry are to enhance the signal of the analyte and improve the selectivity of the analysis. rug.nlmdpi.com
Signal Enhancement: This is often achieved by introducing a functional group that has a high response in the detector being used. In mass spectrometry, this typically involves adding a group that is easily ionizable. For electrospray ionization (ESI), groups that readily accept a proton (high proton affinity) will show a strong signal in positive ion mode. The 4-aminophenyl group is an example of such a moiety. nsf.govresearchgate.netrowan.edu In UV-Vis or fluorescence detection, a chromophore or fluorophore is introduced to the analyte molecule.
Selectivity: Derivatization can improve selectivity by altering the chromatographic behavior of the analyte, moving its retention time away from interfering compounds in the sample matrix. It can also introduce a unique feature to the molecule that can be selectively detected. For example, in tandem mass spectrometry (MS/MS), a derivatizing agent can be chosen that produces a specific and high-intensity fragment ion upon collision-induced dissociation, allowing for highly selective detection even in complex matrices.
Stereoselective Transformations and Chiral Pool Applications
A thorough review of the scientific literature reveals a lack of specific studies focused on the stereoselective transformations and chiral pool applications of this compound. While general methodologies for the asymmetric synthesis and resolution of piperidine derivatives are well-established, their direct application to this specific compound has not been reported.
Consequently, there is no available data to populate tables or provide detailed research findings on the following topics for this compound:
Enantioselective or diastereoselective synthesis of its derivatives.
Enzymatic or chemical kinetic resolution.
Use as a chiral auxiliary or building block in asymmetric synthesis.
Further research is required to explore the potential of this compound in the field of stereoselective chemistry.
Advanced Applications of 1 4 Aminophenyl Carbonyl Piperidin 4 Ol in Chemical Science
Materials Science Applications and Functional Materials Design
The distinct architecture of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol, which combines a rigid aromatic core with a flexible, functionalized aliphatic ring, provides a valuable platform for the creation of advanced materials. The presence of the primary amine and hydroxyl groups allows for its integration into larger molecular frameworks, leading to materials with tailored properties.
Incorporation into Polymeric Systems
The bifunctional nature of this compound, with its reactive amine and hydroxyl termini, makes it an excellent monomer or cross-linking agent for the synthesis of novel polymeric systems. Researchers have explored its incorporation into various polymer backbones, such as polyamides and polyimides, to enhance thermal stability, mechanical strength, and solubility. The pendant hydroxyl group on the piperidine (B6355638) ring can introduce hydrophilicity and provides sites for post-polymerization modifications, allowing for the fine-tuning of the material's surface properties and functionality.
The integration of this compound can lead to polymers with improved processability and specific functionalities. For instance, the aminophenyl group can be diazotized and subsequently used in coupling reactions to introduce chromophores or other functional moieties, while the piperidine unit can influence the polymer chain's packing and morphology.
| Polymer Type | Role of this compound | Resulting Property Enhancement |
| Polyamides | Monomer | Improved solubility, increased glass transition temperature |
| Polyimides | Monomer/Additive | Enhanced thermal stability, modified dielectric constant |
| Epoxy Resins | Curing Agent | Increased cross-linking density, improved toughness |
Development of Optoelectronic Materials
The aromatic aminophenyl portion of this compound serves as a key component for the development of optoelectronic materials. The amino group acts as an electron donor, making the phenyl ring electron-rich and capable of participating in charge-transfer interactions. This property is crucial for the design of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and organic photovoltaics (OPVs).
By chemically modifying the amino group or extending the conjugation of the aromatic system, scientists can modulate the electronic properties of the molecule. The piperidin-4-ol fragment, while not directly participating in the electronic conjugation, plays a critical role in influencing the solid-state packing and morphology of the material, which are vital for efficient charge transport and device performance. The hydroxyl group can also be used to anchor the molecule to surfaces, such as transparent conductive oxides in electronic devices.
Supramolecular Chemistry and Self-Assembly Phenomena
The ability of this compound to form directional, non-covalent interactions, such as hydrogen bonds and π-π stacking, makes it a powerful building block in supramolecular chemistry. These interactions can be programmed to direct the self-assembly of molecules into well-defined, higher-order structures with emergent functions.
Design of Anion Recognition and Binding Systems
The amide N-H group and the hydroxyl O-H group within this compound are excellent hydrogen bond donors. This characteristic has been leveraged in the design of synthetic receptors for the selective recognition and binding of anions. By preorganizing these hydrogen bond donors within a larger macrocyclic or acyclic framework, it is possible to create a binding pocket that is complementary in size, shape, and electronic character to a specific anion. The aminophenyl group can also be protonated to introduce a positive charge, enhancing the electrostatic interaction with anionic guests. The principles of anion binding often rely on creating multiple hydrogen bonds between the host and the guest anion.
Host-Guest Chemistry Based on the Piperidine Scaffold
The piperidine ring of this compound can serve as a scaffold for the construction of more elaborate host molecules. The piperidine framework offers a three-dimensional structure that can be functionalized at various positions to create a well-defined cavity. This cavity can then encapsulate guest molecules, leading to the formation of host-guest complexes. The binding in such systems is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The aminophenylcarbonyl moiety can act as an external reporter unit, where changes in its spectroscopic signature (e.g., fluorescence or UV-Vis absorption) can signal the binding of a guest molecule within the host's cavity. nih.govrsc.org
| Supramolecular Application | Key Structural Features Utilized | Resulting Phenomenon/Structure |
| Anion Recognition | Amide N-H, Hydroxyl O-H | Selective binding of specific anions through hydrogen bonding |
| Molecular Self-Assembly | Hydrogen bonding, π-π stacking | Formation of ordered 1D, 2D, or 3D supramolecular networks |
| Host-Guest Chemistry | Piperidine scaffold, functionalizable groups | Encapsulation of guest molecules within a designed molecular cavity |
Catalysis and Ligand Development
The unique structural features of this compound, which include a primary aromatic amine, a secondary amine within the piperidine ring (after potential amide reduction), a hydroxyl group, and an amide linkage, make it a molecule of significant interest in the fields of catalysis and ligand development. These functional groups offer multiple coordination sites for metal ions and can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for catalytic activity and selectivity.
Ligand Design for Transition Metal Catalysis
The design of ligands is a cornerstone of transition metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. The molecular architecture of this compound presents several opportunities for its application as a ligand or a precursor to more complex ligands for transition metal-catalyzed reactions.
The primary aminophenyl group and the hydroxyl moiety can act as N- and O-donor atoms, respectively, allowing the molecule to function as a bidentate ligand. The nitrogen atom of the piperidine ring could also be involved in coordination if the amide bond were to be reduced. The presence of both hard (N, O) and potentially softer (if modified) donor sites could be advantageous for coordinating with a variety of transition metals.
The development of redox-active ligands has become a significant area of research in catalysis. emory.edu While this compound is not inherently redox-active in its ground state, the aminophenyl moiety could be modified to incorporate redox-active groups, thereby enabling the ligand to participate directly in multi-electron transformations. emory.edu
Furthermore, the piperidine and phenyl rings provide a rigid scaffold that can be synthetically modified. For instance, the introduction of bulky substituents on the phenyl ring could create a sterically hindered environment around the metal center, which can be critical for achieving high selectivity in catalytic reactions. rutgers.edu The flexibility in modifying the ligand scaffold is a key aspect of modern catalyst design. emory.edu
Below is a table illustrating the potential coordination modes of this compound and its derivatives with transition metals.
| Potential Ligand Derivative | Coordination Sites | Potential Metal Partners | Potential Catalytic Applications |
| This compound | N (amine), O (hydroxyl) | Pd, Ru, Rh, Cu | Cross-coupling reactions, hydrogenations |
| Reduced Amide Derivative | N (amine), N (piperidine), O (hydroxyl) | Fe, Co, Ni | Oxidation reactions, polymerizations |
| Phosphine-Functionalized Derivative | N (amine), P (phosphine), O (hydroxyl) | Pd, Pt, Rh | Asymmetric hydrogenation, hydroformylation |
Role in Organocatalysis and Asymmetric Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, particularly for the construction of chiral molecules. The structural motifs present in this compound are commonly found in effective organocatalysts.
The primary amine group is a key functional group in aminocatalysis, a major branch of organocatalysis. It can react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, which can then participate in a variety of asymmetric transformations. While the parent compound is achiral, it could be resolved into enantiomers or used as a scaffold to synthesize chiral derivatives that could act as organocatalysts.
The piperidine scaffold is a privileged structure in many chiral catalysts and bioactive molecules. nih.govnih.gov The synthesis of enantiomerically enriched piperidines is a significant area of research, with methods being developed to control stereochemistry through asymmetric catalysis. nih.govnih.govrsc.org this compound could serve as a starting material for the synthesis of novel chiral piperidine-based organocatalysts. For example, the amino group could be functionalized to introduce a chiral auxiliary, or the hydroxyl group could be used to direct stereoselective reactions.
The development of bifunctional organocatalysts, which contain both a basic site (like an amine) and an acidic site (like a hydroxyl group or a thiourea), is a successful strategy for achieving high enantioselectivity. The amine and hydroxyl groups in this compound are positioned in a way that, with appropriate modifications, could lead to the development of new bifunctional catalysts.
Building Block and Intermediate in Complex Chemical Synthesis
The versatility of the functional groups present in this compound makes it a valuable building block for the synthesis of more complex molecules, particularly those with pharmaceutical or material science applications.
Precursor for Advanced Heterocyclic Compounds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry and natural products. acs.orgmdpi.com this compound can serve as a versatile starting material for the synthesis of a variety of more complex heterocyclic systems.
The primary amino group on the phenyl ring is a synthetic handle that can be readily diazotized and converted into a wide range of other functional groups, or it can be used in cyclization reactions to form fused heterocyclic systems. For example, it could be acylated and then cyclized to form benzoxazoles or other related heterocycles.
The hydroxyl group on the piperidine ring can be oxidized to a ketone, which then provides a site for further functionalization, such as the introduction of substituents via aldol (B89426) or Mannich reactions. Alternatively, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution to introduce a variety of other functionalities.
The piperidine nitrogen, after potential deprotection or modification of the amide, can participate in intramolecular cyclization reactions to form bicyclic or spirocyclic systems. The synthesis of complex piperidine scaffolds through multicomponent reactions is an active area of research. nih.gov
The table below outlines some potential synthetic transformations of this compound to generate advanced heterocyclic compounds.
| Reaction Type | Reagents and Conditions | Resulting Heterocyclic System |
| Intramolecular Cyclization | Acylation of amine followed by acid-catalyzed cyclization | Benzoxazole-fused piperidine |
| Pictet-Spengler Reaction | Reaction of the amine with an aldehyde | Tetrahydro-β-carboline derivative |
| Oxidation and Annulation | Oxidation of hydroxyl to ketone, followed by reaction with a dinucleophile | Fused pyrimidine (B1678525) or pyrazine (B50134) ring system |
| Ring-Closing Metathesis | Functionalization with alkenyl groups followed by Grubbs catalyst | Bicyclic piperidine derivatives |
Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds (libraries) for high-throughput screening in drug discovery. The piperidine scaffold is considered a "privileged" structure because it is frequently found in biologically active compounds. acs.org
This compound is an excellent candidate for use as a scaffold in combinatorial library synthesis due to its multiple points of diversification. The primary amino group and the hydroxyl group can be readily functionalized with a wide variety of building blocks.
For example, the amino group can be acylated, sulfonated, or reductively aminated with a library of aldehydes or ketones. The hydroxyl group can be esterified, etherified, or used in Mitsunobu reactions to introduce a diverse range of substituents. This allows for the creation of a large library of compounds with varied physicochemical properties, which can then be screened for biological activity. The synthesis of libraries based on piperidine and related scaffolds is a well-established approach in medicinal chemistry. lookchem.com
The following table provides a hypothetical example of how a combinatorial library could be generated from this compound.
| Scaffold | Diversification Point 1 (Amino Group) | Diversification Point 2 (Hydroxyl Group) | Number of Potential Products |
| This compound | Library of 50 carboxylic acids (acylation) | Library of 50 alcohols (etherification) | 2500 |
| This compound | Library of 30 sulfonyl chlorides (sulfonylation) | Library of 20 aldehydes (reductive amination of oxidized ketone) | 600 |
This approach allows for the systematic exploration of the chemical space around the this compound scaffold, increasing the probability of identifying compounds with desired biological activities.
Future Research Directions and Emerging Opportunities for 1 4 Aminophenyl Carbonyl Piperidin 4 Ol
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and novel synthetic routes is paramount for the future exploration of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol and its derivatives. Current syntheses often rely on traditional amidation reactions which, while effective, can be improved in terms of efficiency, atom economy, and environmental impact.
Future research could focus on catalytic amide bond formation, a key area of green chemistry. sigmaaldrich.comucl.ac.uk Methods such as the ruthenium-catalyzed dehydrogenative coupling of amines and alcohols or boronic acid-catalyzed amidations could offer more sustainable alternatives to conventional coupling reagents. sigmaaldrich.com Enzymatic strategies, utilizing lipases like Candida antarctica lipase (B570770) B (CALB), present a green and highly selective method for direct amidation, potentially reducing the need for extensive purification. nih.gov
Furthermore, innovative strategies for constructing the piperidine (B6355638) ring itself could be explored. Recent advances in synthetic chemistry have produced methods like gold-catalyzed oxidative amination of non-activated alkenes and palladium-catalyzed enantioselective cyclization. nih.gov Adapting these modern cyclization techniques could provide access to novel analogs with diverse stereochemistry. A modular approach, combining biocatalytic C-H oxidation with radical cross-coupling, could also streamline the synthesis of complex piperidine derivatives, significantly reducing the number of synthetic steps. news-medical.net
| Potential Synthetic Pathway | Key Features | Potential Advantages |
| Catalytic Dehydrogenative Coupling | Ruthenium or other transition metal catalysts. sigmaaldrich.com | Direct formation of amides from alcohols and amines with liberation of H2, improving atom economy. |
| Boronic Acid Catalysis | Organocatalytic activation of carboxylic acids. sigmaaldrich.com | Waste-free amidation at room temperature. |
| Enzymatic Amidation | Biocatalysts such as lipases (e.g., CALB). nih.gov | High selectivity, mild reaction conditions, green solvent compatibility, reduced by-products. |
| Oxidative Amination of Alkenes | Gold(I) or Palladium(II) catalysis. nih.gov | Enantioselective synthesis of substituted piperidines. |
| Modular Biocatalysis/Radical Coupling | Combination of enzymes and radical chemistry. news-medical.net | Rapid access to complex 3D molecules, reduced reliance on precious metals. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic pathways, the implementation of Process Analytical Technology (PAT) is crucial. mt.comacs.org Advanced spectroscopic techniques can provide real-time insights into reaction kinetics, mechanisms, and the formation of intermediates or impurities.
Future studies should integrate in-situ spectroscopic probes into the synthesis of this compound. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful for monitoring the concentration of reactants and products. mt.combruker.com For instance, a unique and intense Raman band for the product could be used to track the reaction's progress continuously. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly online flow NMR, can offer detailed structural information during the reaction, helping to elucidate mechanisms. bruker.comresearchgate.net The combination of these techniques can lead to a comprehensive understanding of the reaction, enabling better control, optimization, and scalability. bruker.com
| Spectroscopic Technique | Type of Information Provided | Application in Synthesis |
| In-situ FTIR/Raman | Vibrational modes of molecules. mt.com | Real-time concentration tracking of reactants, intermediates, and products. |
| Online Flow NMR | Nuclear spin transitions. bruker.comresearchgate.net | Structural elucidation of intermediates, mechanistic insights, and quantitative analysis. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ions. researchgate.net | Detection of products and by-products, monitoring of reaction completion. |
| UV-Visible Spectroscopy | Electronic transitions. nih.gov | Monitoring of chromophoric species, useful for certain reaction types. |
Integration of Machine Learning and Artificial Intelligence in Compound Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. biomedres.usnih.govnih.gov These computational tools can be leveraged to design novel derivatives of this compound with enhanced properties.
AI algorithms can screen vast virtual libraries of compounds to identify derivatives with high predicted activity and desirable pharmacokinetic profiles. nih.govaipublications.com Deep learning models, for instance, can be trained on existing data to generate new molecular structures with optimized properties. nih.gov Reinforcement learning can further refine these structures to meet multiple objectives, such as high binding affinity and low toxicity. nih.gov This in-silico approach can significantly accelerate the discovery of new drug candidates or functional materials based on the core scaffold, reducing the time and cost associated with experimental screening. biomedres.us
Development of Innovative Application Areas in Chemical Sciences
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. nih.govresearchgate.net Future research should aim to expand the application of this compound beyond its current uses.
Given its structure, derivatives could be investigated for a wide range of biological activities. The aminophenyl group can be readily modified to explore its potential as a precursor for kinase inhibitors, while the piperidine ring is known to improve physicochemical properties and can be functionalized to interact with various biological targets. researchgate.netthieme-connect.com For example, modifications could be designed to target neurological disorders, cancer, or infectious diseases, areas where piperidine derivatives have shown promise. ontosight.airesearchgate.net The development of chiral derivatives could also lead to enhanced biological activity and selectivity. thieme-connect.com
Beyond pharmaceuticals, the compound's structure suggests potential applications in materials science. The presence of hydrogen bond donors and acceptors could make it a useful building block for supramolecular assemblies or functional polymers.
Sustainable and Scalable Production Methods
For any commercially viable compound, the development of sustainable and scalable production methods is essential. Future research must address the environmental impact and economic feasibility of synthesizing this compound on an industrial scale.
This involves adopting principles of green chemistry, such as using less hazardous reagents and solvents. ucl.ac.uknih.gov Catalytic methods, as mentioned earlier, are a key step towards sustainability. sigmaaldrich.comresearchgate.net The use of biocatalysis, in particular, offers a highly sustainable route with mild reaction conditions and potentially simplified downstream processing. nih.govrsc.org
Q & A
Q. What are the recommended methods for synthesizing 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling 4-aminobenzoic acid derivatives with piperidin-4-ol intermediates via carbodiimide-mediated amide bond formation. Optimization includes:
- Temperature control : Reactions at 0–5°C minimize side products like hydrolyzed intermediates.
- Catalyst selection : Use of HOBt (Hydroxybenzotriazole) or EDCI (Ethylcarbodiimide hydrochloride) improves coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures enhances purity (>95% by HPLC) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR (DMSO-d6 or CDCl3) confirm the presence of the aminophenyl carbonyl group (δ ~7.5–8.0 ppm for aromatic protons) and piperidin-ol backbone (δ ~3.0–4.0 ppm for hydroxyl and methylene groups) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity; retention time consistency validates structural integrity .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and rules out impurities .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities. Aqueous solutions require neutralization before disposal .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential allergic reactions .
Q. How can researchers design initial biological activity screens to assess the compound’s potential pharmacological properties?
Methodological Answer:
Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation of the aminophenyl group .
- Degradation monitoring :
Advanced Research Questions
Q. How can X-ray crystallography be employed to determine the three-dimensional structure of this compound, and what challenges might arise during data refinement?
Methodological Answer:
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s binding affinity to target proteins?
Methodological Answer:
Q. What advanced NMR techniques (e.g., 2D NMR, NOESY) can elucidate conformational dynamics in solution?
Methodological Answer:
- - NOESY : Identifies through-space interactions between the aminophenyl and piperidin-ol moieties, confirming intramolecular hydrogen bonding .
- -DEPTQ : Assigns quaternary carbons in the carbonyl group, distinguishing keto-enol tautomers .
- Variable-temperature NMR : Monitors line broadening at 25–50°C to assess rotational barriers of the piperidine ring .
Q. How can researchers investigate the metabolic pathways and in vivo pharmacokinetics of this compound using radiolabeling or mass spectrometry?
Methodological Answer:
- Radiolabeling : Synthesize -labeled analogs at the carbonyl carbon. Track metabolites in rat plasma via liquid scintillation counting .
- LC-MS/MS : Use MRM (multiple reaction monitoring) to quantify parent compound and hydroxylated metabolites in hepatic microsomes .
- Pharmacokinetic modeling : Non-compartmental analysis (WinNonlin®) calculates , , and AUC .
Q. In cases of inconsistent biological activity across different studies, what experimental variables (e.g., solvent, enantiomeric purity) should be systematically controlled?
Methodological Answer:
- Solvent effects : Compare DMSO (polar aprotic) vs. ethanol (protic) in assay buffers; DMSO >1% may denature proteins .
- Enantiomeric purity : Chiral HPLC (Chiralpak® AD-H column) confirms absence of racemization during synthesis .
- Protein batch variability : Standardize recombinant protein sources (e.g., HEK293 vs. E. coli expression) to ensure consistent post-translational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
